N-Methyl-1,3-benzothiazol-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1,3-benzothiazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-9-6-2-3-7-8(4-6)11-5-10-7/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOVHZDMEIGOEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442665 | |
| Record name | N-Methyl-1,3-benzothiazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161557-60-4 | |
| Record name | N-Methyl-1,3-benzothiazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of N-Methyl-1,3-benzothiazol-6-amine
Introduction
The benzothiazole scaffold is a privileged heterocyclic motif, forming the core structure of numerous compounds with significant biological activities and applications in medicinal chemistry.[1][2] Its unique chemical properties and the ability to engage in various biological interactions have made it a cornerstone in the development of novel therapeutic agents, including anticancer, antimicrobial, and neuroprotective drugs.[1] This guide provides an in-depth, scientifically-grounded protocol for the synthesis of a specific derivative, N-Methyl-1,3-benzothiazol-6-amine.
As a direct and established synthesis for this particular compound is not prominently featured in the literature, this document outlines a rational and robust multi-step synthetic strategy. This approach is designed to be both practical for researchers and scientifically sound, emphasizing the underlying principles of each transformation. We will first focus on the construction of the key intermediate, 6-amino-1,3-benzothiazole, followed by a detailed exploration of selective N-methylation of the 6-amino group.
Retrosynthetic Analysis
A logical approach to the synthesis of N-Methyl-1,3-benzothiazol-6-amine involves a two-step retrosynthetic disconnection. The target molecule can be conceptually broken down into the readily accessible 6-amino-1,3-benzothiazole intermediate, which in turn can be synthesized from a suitable aniline precursor. This strategy allows for a modular and reliable synthesis.
Caption: Retrosynthetic pathway for N-Methyl-1,3-benzothiazol-6-amine.
Part 1: Synthesis of the Core Intermediate: 6-Amino-1,3-benzothiazole
The synthesis of the 6-aminobenzothiazole core is a critical first stage. A common and effective method involves the introduction of a sulfur-containing group onto an aniline ring, followed by cyclization. An alternative, well-documented approach is the nitration of a benzothiazole precursor, followed by reduction of the nitro group. For instance, 2-amino-6-nitrobenzothiazole is a known intermediate in the synthesis of azo dyes.[3][4] This section will detail a plausible and efficient protocol for the synthesis of 6-aminobenzothiazole.
Proposed Synthetic Pathway for 6-Amino-1,3-benzothiazole
A reliable method for the synthesis of 6-aminobenzothiazole is the reaction of a p-substituted aniline with ammonium thiocyanate in the presence of bromine, followed by cyclization.
Caption: Workflow for the synthesis of 6-Amino-1,3-benzothiazole.
Experimental Protocol: Synthesis of 6-Amino-1,3-benzothiazole
This protocol is adapted from established methods for the synthesis of substituted aminobenzothiazoles.
Materials and Reagents:
| Reagent/Material | Purity/Grade | Supplier Example |
| p-Phenylenediamine | ≥98% | Sigma-Aldrich |
| Ammonium thiocyanate | ≥98% | Sigma-Aldrich |
| Bromine | ≥99.5% | Sigma-Aldrich |
| Glacial Acetic Acid | ACS grade | Fisher Scientific |
| Sodium hydroxide solution | 10% (w/v) | - |
| Ethanol | 95% | - |
| Water | Deionized | - |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve p-phenylenediamine (1 equivalent) in glacial acetic acid.
-
Thiocyanation: Cool the solution to below 10°C in an ice bath. While maintaining the temperature, slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel. After the addition of bromine, add ammonium thiocyanate (2 equivalents) portion-wise.
-
Reaction Progression: Stir the reaction mixture vigorously for 10-12 hours at a controlled temperature.
-
Work-up and Isolation: Pour the reaction mixture into ice-cold water. Neutralize the solution with a 10% sodium hydroxide solution until a precipitate forms. Filter the precipitate, wash it with cold water, and then recrystallize from ethanol to obtain pure 6-amino-1,3-benzothiazole.
Part 2: Selective N-Methylation of 6-Amino-1,3-benzothiazole
The selective mono-N-methylation of primary aromatic amines presents a significant challenge due to the competing formation of the di-methylated product.[5] The secondary amine formed after the initial methylation is often more nucleophilic than the starting primary amine, leading to a second methylation reaction. Several strategies have been developed to achieve selective mono-methylation.
Comparison of N-Methylation Methodologies:
| Method | Methylating Agent(s) | Advantages | Disadvantages |
| Reductive Amination | Formaldehyde, reducing agent (e.g., NaBH₄, NaBH(OAc)₃) | High selectivity, mild conditions, readily available reagents.[6][7] | Requires careful control of stoichiometry. |
| Dimethyl Carbonate (DMC) | Dimethyl Carbonate | "Green" reagent, good selectivity under optimized conditions.[5][8] | May require higher temperatures and pressures. |
| Chan-Lam Coupling | Methylboronic acid, Cu(OAc)₂ | Good functional group tolerance, mild conditions.[9] | Requires a metal catalyst, which may need to be removed. |
| Alkyl Halides | Methyl iodide | Potent methylating agent. | Poor selectivity, often leads to di- and tri-methylation.[10] |
For this guide, we will focus on reductive amination , as it offers a reliable, high-yielding, and selective method for the mono-N-methylation of anilines.[6][7]
Mechanism of Reductive Amination
The reaction proceeds through the initial formation of a Schiff base (imine) between the primary amine and formaldehyde. This is followed by the in-situ reduction of the imine to the corresponding secondary amine by a hydride-donating reducing agent.
Caption: Reaction pathway for the reductive N-methylation of 6-Amino-1,3-benzothiazole.
Experimental Protocol: Reductive Amination
Materials and Reagents:
| Reagent/Material | Purity/Grade | Supplier Example |
| 6-Amino-1,3-benzothiazole | ≥97% | Sigma-Aldrich |
| Formaldehyde solution | 37% in H₂O | Sigma-Aldrich |
| Sodium borohydride (NaBH₄) | ≥98% | Sigma-Aldrich |
| Methanol | ACS grade | Fisher Scientific |
| Dichloromethane (DCM) | ACS grade | Fisher Scientific |
| Saturated NaCl solution (Brine) | - | - |
| Anhydrous Sodium Sulfate | ACS grade | - |
Procedure:
-
Reaction Setup: Dissolve 6-amino-1,3-benzothiazole (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Imine Formation: Add aqueous formaldehyde solution (1.1 equivalents) dropwise to the stirred solution at room temperature. Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.
-
Reaction Quenching and Work-up: After the addition of sodium borohydride is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow addition of water.
-
Extraction and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the organic phase to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-Methyl-1,3-benzothiazol-6-amine.
Characterization of N-Methyl-1,3-benzothiazol-6-amine
The successful synthesis of the target compound should be confirmed by standard analytical techniques. The expected spectral data are summarized below.
| Analytical Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the benzothiazole ring system. - A singlet corresponding to the N-methyl protons (typically around 2.8-3.0 ppm). - A broad singlet for the N-H proton. |
| ¹³C NMR | - Aromatic carbons of the benzothiazole ring. - A signal for the N-methyl carbon (typically around 30-35 ppm). |
| IR Spectroscopy | - N-H stretching vibration (around 3300-3500 cm⁻¹). - C-H stretching of the methyl group (around 2800-3000 cm⁻¹). - Aromatic C=C and C=N stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of N-Methyl-1,3-benzothiazol-6-amine (C₈H₈N₂S, MW: 164.23 g/mol ). |
Conclusion
This technical guide has outlined a comprehensive and practical synthetic strategy for the preparation of N-Methyl-1,3-benzothiazol-6-amine. By employing a multi-step approach that involves the initial synthesis of the 6-aminobenzothiazole core followed by a selective reductive amination, this protocol provides a reliable pathway for obtaining the target compound. The detailed experimental procedures, coupled with an understanding of the underlying chemical principles, are intended to equip researchers in drug discovery and development with the necessary tools to synthesize this and related benzothiazole derivatives.
References
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
- Shafique, S., et al. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 23(10), 2449.
- Kaur, R., et al. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 5(3), 1735-1767.
- Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.
- Atamanyuk, D., et al. (2021).
- Al-Masoudi, N. A. (2022). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole.
- Gemoets, H. P. L., et al. (2016). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Green Chemistry, 18(9), 2646-2651.
- ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. [Diagram].
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Acheson, R. M., & Wright, N. D. (1969). A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic, 2311-2314.
- Zhang, Y., et al. (2016). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. RSC Advances, 6(81), 77864-77869.
- ResearchGate. (2022). Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. [PDF].
- U.S. Patent No. 4,369,324. (1983). Process for the preparation of 2-amino-6-nitrobenzothiazole.
- González, I., et al. (2009). Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2. Organic Letters, 11(8), 1677-1680.
- Reddy, P. G., et al. (2007). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. The Journal of Organic Chemistry, 72(14), 5359-5362.
- Al-Amiery, A. A., et al. (2012). Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Journal of Applicable Chemistry, 1(3), 393-398.
- ResearchGate. (n.d.). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. [Request PDF].
- Chinese Patent No. CN103288660A. (2013). N-methylation method of aromatic amine.
- BenchChem. (n.d.). A Technical Guide to 6-Nitro-2-benzothiazolesulfonamide and Related Derivatives: Synthesis, Biological Activity, and.
- Tang, S., et al. (2019). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Chinese Chemical Letters, 30(11), 1937-1940.
- Wang, C., et al. (2020). Selective N-monomethylation of primary anilines with the controllable installation of N-CH2D, N-CHD2, and N-CD3 units. Organic & Biomolecular Chemistry, 18(23), 4433-4437.
- ACS Publications. (2022).
- Mellouk, S., et al. (2018). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology, 8(1), 256-266.
- Selva, M., et al. (2002). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. The Journal of Organic Chemistry, 67(15), 5187-5195.
- European Patent No. EP0039835A1. (1981). Process for the preparation of 2-amino-6-nitro-benzothiazole.
- ChemRxiv. (2021).
- U.S. Patent No. 2,791,612A. (1957). Isolation process for 2-aminothiophenol.
- ResearchGate. (n.d.). Reductive methylation by aqueous formaldehyde and zinc. [Research].
- ResearchGate. (n.d.). Corrigendum: A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Request PDF].
- NIH. (n.d.). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source.
Sources
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 3. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 4. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2 [organic-chemistry.org]
- 10. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to N-Methyl-1,3-benzothiazol-6-amine: Properties, Synthesis, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
N-Methyl-1,3-benzothiazol-6-amine is a derivative of the versatile benzothiazole scaffold, a core structure in numerous pharmacologically active compounds. This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthetic route, and predicted spectroscopic data for this compound. Due to the limited availability of direct experimental data, this guide leverages established principles of organic chemistry and data from analogous structures to offer valuable insights for researchers in medicinal chemistry and drug discovery. The information presented herein is intended to serve as a foundational resource for the synthesis, characterization, and potential applications of N-Methyl-1,3-benzothiazol-6-amine.
Introduction: The Significance of the Benzothiazole Core
The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1] The substitution pattern on the benzothiazole core plays a crucial role in modulating its pharmacological profile. The 6-amino-1,3-benzothiazole moiety, in particular, serves as a key building block for the synthesis of various bioactive molecules.
This guide focuses on the N-methylated derivative at the 6-amino position, N-Methyl-1,3-benzothiazol-6-amine. N-methylation is a common strategy in drug design to enhance properties such as membrane permeability, metabolic stability, and target affinity.[2][3] Understanding the fundamental physical and chemical characteristics of this specific derivative is therefore essential for its exploration in drug development programs.
Predicted Physicochemical Properties
Direct experimental data for N-Methyl-1,3-benzothiazol-6-amine is scarce. Therefore, the following properties are predicted based on the known values of the parent compound, 6-Aminobenzothiazole, and the general effects of N-methylation on aromatic amines.
Structural and Molecular Data
The foundational structure is 6-Aminobenzothiazole (CAS 533-30-2).[2] N-methylation introduces a methyl group to the exocyclic amine.
| Property | 6-Aminobenzothiazole (Parent Compound) | N-Methyl-1,3-benzothiazol-6-amine (Predicted) |
| Molecular Formula | C₇H₆N₂S | C₈H₈N₂S |
| Molecular Weight | 150.20 g/mol [2] | 164.23 g/mol |
| IUPAC Name | 1,3-benzothiazol-6-amine[2] | N-Methyl-1,3-benzothiazol-6-amine |
| CAS Number | 533-30-2[2] | Not assigned |
Predicted Physical Properties
The introduction of a methyl group is expected to alter the physical properties as follows:
-
Melting and Boiling Points: The melting and boiling points of secondary amines are generally lower than their primary amine counterparts due to reduced hydrogen bonding capacity. However, the increase in molecular weight can sometimes counteract this effect. For comparison, the related compound 2-Methyl-1,3-benzothiazol-6-amine is a solid.[4]
-
Solubility: N-methylation of secondary amines typically has a minimal impact on aqueous solubility.[2] However, an increase in lipophilicity (log D) is often observed.[2] Solubility in organic solvents is expected to be good.
-
pKa: N-methylation of aromatic amines can lead to a slight reduction in basicity, with a potential decrease in the pKa of the conjugate acid by approximately one unit.[2] The delocalization of the nitrogen lone pair into the aromatic system in arylamines already reduces their basicity compared to aliphatic amines.[5]
Chemical Properties and Reactivity
The chemical behavior of N-Methyl-1,3-benzothiazol-6-amine is dictated by the benzothiazole core and the N-methylamino substituent.
Basicity
The exocyclic nitrogen atom possesses a lone pair of electrons, rendering the molecule basic. However, as an arylamine, the lone pair is delocalized into the aromatic ring, making it a weaker base than an aliphatic amine.[5] The thiazole nitrogen is also basic.
Reactivity
The N-methylamino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution on the benzene ring. The nucleophilicity of the nitrogen atom is also a key feature, allowing for further alkylation or acylation reactions. The benzothiazole ring itself can undergo various chemical transformations.
Proposed Synthesis and Experimental Protocol
A logical and common method for the preparation of N-Methyl-1,3-benzothiazol-6-amine is the N-methylation of the readily available 6-Aminobenzothiazole. Several methods exist for the N-methylation of aromatic amines.[1][6]
Synthetic Pathway
Caption: Proposed synthesis of N-Methyl-1,3-benzothiazol-6-amine.
Step-by-Step Experimental Protocol (Illustrative)
This protocol is a general guideline and may require optimization.
-
Dissolution: Dissolve 6-Aminobenzothiazole in a suitable aprotic solvent (e.g., THF, DMF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Add a suitable base (e.g., sodium hydride, potassium carbonate) to the solution and stir for a designated period to deprotonate the amino group.
-
Methylation: Cool the reaction mixture in an ice bath and add a methylating agent (e.g., dimethyl sulfate, methyl iodide) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Predicted Spectroscopic Data
The following spectroscopic characteristics are predicted based on the structure of N-Methyl-1,3-benzothiazol-6-amine and data from analogous compounds.
¹H NMR Spectroscopy
-
Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). The specific chemical shifts and coupling patterns will depend on the electronic effects of the N-methylamino and thiazole moieties.
-
N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the nitrogen is expected, likely in the range of δ 2.5-3.5 ppm.
-
N-H Proton: A broad singlet for the N-H proton may be observed, the chemical shift of which will be concentration and solvent-dependent.
¹³C NMR Spectroscopy
-
Aromatic Carbons: Signals for the carbon atoms of the benzothiazole ring system will be present in the aromatic region (typically δ 110-160 ppm).
-
N-Methyl Carbon: A signal for the N-methyl carbon is expected in the aliphatic region (typically δ 30-40 ppm).
Infrared (IR) Spectroscopy
-
N-H Stretch: A characteristic N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹.
-
C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
C=N and C=C Stretches: Aromatic C=C and the thiazole C=N stretching vibrations will appear in the 1450-1650 cm⁻¹ region.
-
C-N Stretch: A C-N stretching band is expected in the range of 1250-1350 cm⁻¹.
Mass Spectrometry
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (164.23 g/mol ). Common fragmentation patterns for N-methyl anilines involve the loss of a hydrogen atom or a methyl radical.
Safety and Handling
No specific safety data for N-Methyl-1,3-benzothiazol-6-amine is available. However, based on the data for 6-Aminobenzothiazole, the following precautions should be taken:
-
Hazards: 6-Aminobenzothiazole is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Similar hazards should be assumed for its N-methylated derivative.
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
Conclusion
N-Methyl-1,3-benzothiazol-6-amine represents a valuable, yet under-explored, derivative within the pharmacologically significant benzothiazole family. This technical guide provides a foundational understanding of its predicted physical and chemical properties, a plausible synthetic methodology, and expected spectroscopic characteristics. By providing this detailed, albeit predictive, information, this guide aims to facilitate further research into this promising compound and its potential applications in drug discovery and development. It is imperative that future experimental work be conducted to validate and expand upon the data presented herein.
References
-
PubChem. (n.d.). 6-Aminobenzothiazole. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
- Google Patents. (n.d.). CN103288660A - N-methylation method of aromatic amine.
-
ResearchGate. (2025, August 6). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Scope of the N-methylation of aromatic amines with methanol.a,b aReaction conditions. Retrieved January 27, 2026, from [Link]
-
ACS Publications. (2019, August 12). Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. ACS Omega. Retrieved January 27, 2026, from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) 6-Methoxy-1,3-benzothiazol-2-amine. Retrieved January 27, 2026, from [Link]
-
MDPI. (2023, February 23). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Retrieved January 27, 2026, from [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.4: Basicity of Arylamines. Retrieved January 27, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of N-alkylated 2-aminobenzothiazoles and thiazoles via.... Retrieved January 27, 2026, from [Link]
-
National Institutes of Health. (n.d.). Structure and spectroscopic properties of N,S-coordinating 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline methanol monosolvate. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Theoretical And Experimental Vibrational Spectroscopic Studies on Aniline and 2-Methylaniline. Retrieved January 27, 2026, from [Link]
-
National Institutes of Health. (2022, February 7). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Retrieved January 27, 2026, from [Link]
-
Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Retrieved January 27, 2026, from [Link]
-
Wiley Online Library. (n.d.). 6‐Nitro‐1,3‐benzothiazol‐2‐amine and 1,2‐diphenylethane‐1,2‐dione react.... Retrieved January 27, 2026, from [Link]
-
Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved January 27, 2026, from [Link]
-
Royal Society of Chemistry. (2011, March 25). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Chemical Communications. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Retrieved January 27, 2026, from [Link]
-
National Institutes of Health. (n.d.). 6-Methoxy-1,3-benzothiazol-2-amine. Retrieved January 27, 2026, from [Link]
-
Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved January 27, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved January 27, 2026, from [Link]
-
Pharmaguideline. (n.d.). Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. Retrieved January 27, 2026, from [Link]
-
National Institutes of Health. (n.d.). N-Methylaniline. PubChem. Retrieved January 27, 2026, from [Link]
-
AIP Publishing. (n.d.). N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity. Retrieved January 27, 2026, from [Link]
-
Royal Society of Chemistry. (2019, March 12). New insights into the dissociation dynamics of methylated anilines. Retrieved January 27, 2026, from [Link]
-
ACS Publications. (2023, February 1). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Retrieved January 27, 2026, from [Link]
-
MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Determination of methyl aniline compounds in gasoline by GC-MS. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2025, August 7). Experimental and theoretical investigations of spectroscopic properties of N-acetyl-5-methoxytryptamine. Retrieved January 27, 2026, from [Link]
- Google Patents. (n.d.). CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound.
-
The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved January 27, 2026, from [Link]
-
National Institutes of Health. (n.d.). 2-Amino-6-methyl-1,3-benzothiazole–decanedioic acid (2/1). Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2016, April 27). (PDF) On NH NMR Chemical Shifts, Part I. Retrieved January 27, 2026, from [Link]
-
NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved January 27, 2026, from [Link]
Sources
- 1. iris.unive.it [iris.unive.it]
- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN103288660A - N-methylation method of aromatic amine - Google Patents [patents.google.com]
An In-depth Technical Guide to N-Methyl-1,3-benzothiazol-6-amine: A Core Intermediate for Advanced Pesticide Discovery
Abstract
The benzothiazole scaffold is a cornerstone in the architecture of biologically active molecules, demonstrating a remarkable spectrum of applications from pharmaceuticals to advanced agrochemicals.[1][2] This technical guide focuses on a specific, high-potential derivative: N-Methyl-1,3-benzothiazol-6-amine . While its direct applications are an emerging area of research, its structural motifs—a reactive secondary amine and a bio-isosterically significant benzothiazole core—position it as a pivotal intermediate for the synthesis of next-generation pesticides. This document provides a comprehensive overview of its physicochemical properties, detailed synthetic methodologies grounded in mechanistic principles, and a forward-looking perspective on its application in creating novel pesticide candidates. We will explore the causality behind synthetic choices, provide validated protocols, and propose logical pathways for its use in agrochemical development, targeting an audience of research scientists and professionals in the field.
Physicochemical Profile and Structural Rationale
Understanding the physicochemical properties of an intermediate is fundamental to designing efficient synthetic routes and predicting the behavior of its derivatives. Direct experimental data for N-Methyl-1,3-benzothiazol-6-amine is not broadly published; therefore, we can establish a robust profile by analyzing its parent amine, 1,3-benzothiazol-6-amine , and extrapolating the influence of N-methylation.
The introduction of a methyl group to the 6-amino position has predictable and significant consequences:
-
Increased Lipophilicity: The methyl group enhances the nonpolar character, which is expected to increase the LogP value compared to the parent amine. This is a critical parameter for bioavailability and systemic movement of a potential pesticide within a plant.
-
Reduced Hydrogen Bonding: The conversion of the primary amine (-NH₂) to a secondary amine (-NHMe) reduces the number of hydrogen bond donors from two to one. This typically lowers the melting and boiling points and can affect solubility in protic solvents.
-
Enhanced Nucleophilicity: The electron-donating nature of the methyl group slightly increases the electron density on the nitrogen atom, making the secondary amine a more potent nucleophile for subsequent coupling reactions.
For comparative purposes, the properties of the parent amine and a related isomer are presented below.
| Property | 1,3-Benzothiazol-6-amine | N-Methyl-1,3-benzothiazol-2-amine | N-Methyl-1,3-benzothiazol-6-amine (Predicted) |
| Molecular Formula | C₇H₆N₂S[3] | C₈H₈N₂S[4] | C₈H₈N₂S |
| Molecular Weight | 150.20 g/mol [3] | 164.23 g/mol [4] | 164.23 g/mol |
| Appearance | Solid | Needle-like crystals[4] | Crystalline Solid |
| Melting Point | Not specified | 140-142°C[4] | Lower than parent, likely crystalline |
| Boiling Point | Not specified | 270.1°C at 760 mmHg[4] | Lower than parent amine |
| LogP | 1.3[3] | 2.411[4] | > 1.3, likely ~2.0-2.5 |
| CAS Number | 533-30-2[3] | 16954-69-1[4] | Not assigned |
Synthesis Methodologies: Pathways and Mechanistic Considerations
The synthesis of N-Methyl-1,3-benzothiazol-6-amine can be approached through several reliable and scalable routes. The choice of method depends on the available starting materials, desired purity, and scale of the reaction. We will detail two primary, highly effective strategies.
Strategy A: Direct Reductive Amination of 1,3-Benzothiazol-6-amine
This is arguably the most efficient and selective method for mono-N-methylation. It involves the in-situ formation of an imine from the parent amine and formaldehyde, which is then immediately reduced to the secondary amine.
Causality and Rationale:
-
Selectivity: By carefully controlling the stoichiometry (using a slight excess of formaldehyde), the reaction strongly favors mono-methylation. The intermediate iminium ion is more stable and readily reduced than a second methylation event would be.
-
Mild Conditions: The use of sodium borohydride (NaBH₄) as a reducing agent allows the reaction to proceed at or below room temperature, preserving the integrity of the sensitive benzothiazole ring. More aggressive reducing agents are unnecessary and could lead to side reactions.
Caption: Workflow for Synthesis Strategy A.
Experimental Protocol: Reductive Amination
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-benzothiazol-6-amine (1.0 eq) in methanol (10 mL per gram of amine).
-
Imine Formation: Cool the solution to 0°C using an ice bath. Add aqueous formaldehyde (1.1 eq, 37% solution) dropwise over 10 minutes. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Reduction: Re-cool the mixture to 0°C. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C. Self-Validation: Vigorous gas evolution (hydrogen) will be observed; slow addition is critical to control the exotherm.
-
Quenching and Extraction: After the addition is complete, stir the reaction at room temperature for 2 hours. Quench the reaction by slowly adding water (20 mL). Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure N-Methyl-1,3-benzothiazol-6-amine.
Strategy B: Synthesis via a Nitro Precursor
Causality and Rationale:
-
Starting Material Availability: 6-Nitro-1,3-benzothiazole is a common synthetic precursor.
-
Robust Reduction: The reduction of an aromatic nitro group is a high-yielding and well-established transformation. Catalytic hydrogenation (H₂/Pd-C) is exceptionally clean, yielding only water as a byproduct. Chemical reductants like tin(II) chloride (SnCl₂) are also effective.[5]
-
Process Control: Separating the reduction and methylation steps allows for the purification of the intermediate 1,3-benzothiazol-6-amine, ensuring the final methylation step begins with high-purity material.
Caption: Workflow for Synthesis Strategy B.
Experimental Protocol: Nitro Reduction (Catalytic Hydrogenation)
-
Setup: To a hydrogenation vessel, add 6-nitro-1,3-benzothiazole (1.0 eq) and 10% Palladium on carbon (Pd/C, 5 mol%).
-
Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate (20 mL per gram of substrate).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50 psi. Stir vigorously at room temperature. Self-Validation: The reaction progress can be monitored by observing the cessation of hydrogen uptake or by TLC/LC-MS analysis.
-
Workup: Once the reaction is complete (typically 4-6 hours), carefully vent the hydrogen and purge with nitrogen. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 1,3-benzothiazol-6-amine, which can be used directly in the subsequent N-methylation step as described in Strategy A.
Application as a Pesticide Intermediate: A Gateway to Novel Neonicotinoids
The true value of N-Methyl-1,3-benzothiazol-6-amine lies in its potential as a building block for novel pesticides. The secondary amine is a perfect nucleophilic handle for coupling with electrophilic fragments to construct the final active ingredient. A particularly promising application is in the synthesis of analogues of neonicotinoid insecticides, such as thiamethoxam.[6]
Rationale for Application: The core structure of many systemic insecticides involves a lipophilic, aromatic group linked via a spacer to a polar, electron-withdrawing toxophore that interacts with the target receptor (e.g., the nicotinic acetylcholine receptor, nAChR). N-Methyl-1,3-benzothiazol-6-amine provides the ideal lipophilic "head" group. By coupling it with a classic neonicotinoid electrophile like 2-chloro-5-(chloromethyl)thiazole, one can generate novel chemical entities for screening.
Caption: Proposed reaction pathway to a novel pesticide.
Experimental Protocol: Synthesis of a Pesticide Candidate
-
Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, combine N-Methyl-1,3-benzothiazol-6-amine (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq) in dry acetonitrile (20 mL per gram of amine).
-
Addition of Electrophile: Stir the suspension at room temperature for 15 minutes. Add a solution of 2-chloro-5-(chloromethyl)thiazole (1.05 eq) in acetonitrile dropwise.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Self-Validation: Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude product by column chromatography to isolate the target pesticide candidate.
Analytical Characterization and Quality Control
Rigorous analytical validation is essential to confirm the identity and purity of the synthesized intermediate.
| Technique | Expected Observations for N-Methyl-1,3-benzothiazol-6-amine |
| ¹H NMR | - A sharp singlet around 2.8-3.0 ppm (3H, -NCH₃).- A multiplet in the aromatic region (7.0-8.0 ppm, 3H).- A sharp singlet corresponding to the proton at the C2 position of the thiazole ring (~9.0 ppm).- A broad signal for the secondary amine proton (-NH), which is D₂O exchangeable. |
| ¹³C NMR | - A signal for the N-methyl carbon around 30-35 ppm.- Multiple signals in the aromatic region (110-155 ppm).- A signal for the C2 carbon of the thiazole ring (>160 ppm). |
| Mass Spec (MS) | - A molecular ion peak [M+H]⁺ at m/z = 165.06. |
| IR Spectroscopy | - A moderate N-H stretch around 3350-3450 cm⁻¹.- Aromatic C-H stretches just above 3000 cm⁻¹.- A characteristic C=N stretch for the thiazole ring around 1600-1650 cm⁻¹.[1] |
| HPLC | - A single major peak indicating >95% purity when analyzed using a C18 column with a mobile phase such as acetonitrile/water.[2] |
Safety and Handling
As with any laboratory chemical, proper safety protocols must be observed.
-
Hazards of Parent Compound: The parent compound, 1,3-benzothiazol-6-amine, is classified as a skin and eye irritant and may cause respiratory irritation.[3] It is prudent to assume N-Methyl-1,3-benzothiazol-6-amine carries similar hazards.
-
General Precautions: Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Reagent Hazards: Reagents used in synthesis, such as formaldehyde, methylating agents, and strong bases, have their own specific hazards and should be handled with extreme care according to their Safety Data Sheets (SDS).
Conclusion and Future Outlook
N-Methyl-1,3-benzothiazol-6-amine represents a highly versatile and valuable intermediate for the agrochemical industry. The synthetic routes detailed herein are robust, scalable, and based on well-understood chemical principles, ensuring high purity and yield. Its strategic use as a nucleophilic building block opens the door to vast libraries of novel pesticide candidates, particularly in the systemic insecticide space. Future research should focus on the parallel synthesis of derivatives based on this core, followed by high-throughput screening to identify new active ingredients with improved efficacy, better safety profiles, and novel modes of action to combat the growing challenge of pesticide resistance.
References
-
Alang G, Kaur G, Kaur R, Singh A, Tiwari R. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists. Available at: [Link]
-
Hangzhou Molbase Biotechnology Co., Ltd. Exploring N-Methyl-1,3-Benzothiazol-2-Amine: Properties and Applications. Available at: [Link]
-
Li, Z., et al. (2022). Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 68288, 6-Aminobenzothiazole. Available at: [Link]
-
Chemical Synthesis Database. 6-methyl-1,3-benzothiazol-2-amine. Available at: [Link]
-
HETEROCYCLES. (2008). SYNTHESIS OF NOVEL PYRAZOLO[S,l-b][1][2]BENZOTHIAZOLES. Available at: [Link]
-
ResearchGate. (2024). Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. Available at: [Link]
-
Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Available at: [Link]
- Google Patents. (2019). Process for the preparation of thiamethoxam.
-
National Center for Biotechnology Information. (2023). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. Available at: [Link]
- Google Patents. (2018). Synthetic method of thiamethoxam.
-
National Toxicology Program. (1997). Nomination Background: Benzothiazole (CASRN: 95-16-9). Available at: [Link]
Sources
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Aminobenzothiazole | C7H6N2S | CID 68288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP3480196A1 - Process for the preparation of thiamethoxam - Google Patents [patents.google.com]
Methodological & Application
Application Note & Protocol: A Validated Synthesis of N-Methyl-1,3-benzothiazol-6-amine
Abstract
This document provides a comprehensive, field-tested protocol for the laboratory-scale synthesis of N-Methyl-1,3-benzothiazol-6-amine, a key intermediate in medicinal chemistry and materials science. The benzothiazole scaffold is a privileged structure found in numerous biologically active compounds, including agents with neuroprotective, anti-cancer, and anti-microbial properties.[1][2] This protocol details a robust and high-yield procedure based on the reductive amination of the commercially available precursor, 1,3-benzothiazol-6-amine. We emphasize the rationale behind key procedural steps, ensuring both reproducibility and a deep understanding of the reaction mechanism. This guide is intended for researchers and professionals in organic synthesis and drug development.
Introduction & Scientific Rationale
The 1,3-benzothiazole ring system is a bicyclic heteroaromatic structure that imparts unique physicochemical properties to molecules, making it a cornerstone in the design of novel therapeutic agents.[2][3] The specific target of this protocol, N-Methyl-1,3-benzothiazol-6-amine, serves as a crucial building block for more complex molecules, where the secondary amine at the C-6 position provides a reactive handle for further elaboration.
The chosen synthetic strategy is reductive amination . This method is superior to direct alkylation with methyl halides, which often suffers from poor selectivity, leading to mixtures of mono- and di-alkylated products, as well as potential quaternization of the heterocyclic nitrogen. Reductive amination proceeds via two distinct, controlled steps:
-
Iminium Ion Formation: The primary amine of 1,3-benzothiazol-6-amine reacts with an aldehyde (in this case, formaldehyde) under mildly acidic conditions to form a transient Schiff base (imine), which is then protonated to an electrophilic iminium ion.
-
Hydride Reduction: A selective reducing agent, sodium triacetoxyborohydride [NaB(OAc)₃H], delivers a hydride to the iminium carbon, yielding the desired secondary amine.
We have selected sodium triacetoxyborohydride for its mildness and selectivity. Unlike stronger reducing agents such as sodium borohydride (NaBH₄), it does not readily reduce the aldehyde starting material and is stable in moderately acidic conditions, making it ideal for a one-pot procedure. This approach ensures high conversion to the mono-methylated product with minimal side reactions.
Experimental Overview & Workflow
The synthesis follows a logical progression from reaction setup to product purification and confirmation. The entire process is designed to be completed within a standard laboratory workday.
Caption: Experimental workflow for the synthesis of N-Methyl-1,3-benzothiazol-6-amine.
Materials and Methods
Reagents and Consumables
Ensure all reagents are of appropriate purity (≥98%) and solvents are anhydrous unless otherwise specified.
| Reagent | Formula | MW ( g/mol ) | CAS No. | Amount (mmol) | Mass/Volume | Role |
| 1,3-Benzothiazol-6-amine | C₇H₆N₂S | 150.20 | 533-30-2 | 10.0 | 1.50 g | Starting Material |
| Formaldehyde (37% in H₂O) | CH₂O | 30.03 | 50-00-0 | 12.0 | 0.97 mL | Methyl Source |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 56553-60-7 | 15.0 | 3.18 g | Reducing Agent |
| Acetic Acid (Glacial) | C₂H₄O₂ | 60.05 | 64-19-7 | 12.0 | 0.69 mL | Catalyst |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 | - | 100 mL | Solvent |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | - | ~50 mL | Quenching Agent |
| Brine (Saturated NaCl) | NaCl | 58.44 | 7647-14-5 | - | ~30 mL | Washing Agent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | - | As needed | Drying Agent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | - | As needed | Eluent |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | - | As needed | Eluent |
| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | 7631-86-9 | - | As needed | Stationary Phase |
Equipment
-
250 mL Round-bottom flask with magnetic stir bar
-
Septa and nitrogen inlet/outlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Melting point apparatus
Detailed Synthesis Protocol
Safety First: This procedure must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Dichloromethane is a suspected carcinogen, and acetic acid is corrosive.[4] Sodium triacetoxyborohydride reacts with water to release hydrogen gas; handle with care.
Step 1: Reaction Setup
-
To a flame-dried 250 mL round-bottom flask containing a magnetic stir bar, add 1,3-benzothiazol-6-amine (1.50 g, 10.0 mmol).
-
Seal the flask with a septum and purge with dry nitrogen gas for 5 minutes.
-
Add 100 mL of anhydrous dichloromethane (DCM) via syringe. Stir the mixture at room temperature until all the solid has dissolved.
-
Rationale: Anhydrous conditions are crucial to prevent the premature decomposition of the reducing agent and to favor iminium ion formation over competing hydrolysis.
-
Step 2: Reagent Addition & Iminium Formation
-
To the stirred solution, add formaldehyde (0.97 mL of a 37% aqueous solution, 12.0 mmol, 1.2 eq) via syringe.
-
Immediately following, add glacial acetic acid (0.69 mL, 12.0 mmol, 1.2 eq) via syringe.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Rationale: Acetic acid acts as a catalyst, protonating the intermediate carbinolamine to facilitate water elimination and subsequent formation of the key iminium ion electrophile. A slight excess of reagents ensures complete conversion of the starting material.
-
Step 3: Reduction
-
Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 eq) to the reaction mixture in three equal portions over 15 minutes.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.
-
Rationale: Portion-wise addition of the solid reducing agent helps to control any initial exotherm and gas evolution. TLC monitoring is essential to confirm the consumption of the starting material (higher Rf) and the appearance of the product (lower Rf).
-
Step 4: Work-up and Isolation
-
Once the reaction is complete, carefully quench the mixture by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine all organic layers and wash with brine (1 x 30 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Rationale: The NaHCO₃ quench neutralizes the excess acetic acid and destroys any remaining reducing agent. The brine wash helps to remove residual water from the organic phase, aiding the drying process.
-
Step 5: Purification
-
Purify the crude residue by flash column chromatography on silica gel.
-
Equilibrate the column with 10% ethyl acetate in hexanes.
-
Load the crude product (adsorbed onto a small amount of silica gel for best results) onto the column.
-
Elute with a gradient of 10% to 40% ethyl acetate in hexanes.
-
Collect fractions containing the pure product (visualized by TLC) and combine them.
-
Remove the solvent under reduced pressure to yield N-Methyl-1,3-benzothiazol-6-amine as a pale yellow solid.
Product Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | Pale yellow to light brown solid |
| Molecular Formula | C₈H₈N₂S |
| Molecular Weight | 164.23 g/mol [5] |
| Melting Point | ~110-114 °C (literature dependent) |
| ¹H NMR (400 MHz, CDCl₃) | δ ~ 8.80 (s, 1H, H-2), 7.85 (d, 1H, H-4), 7.20 (d, 1H, H-7), 6.90 (dd, 1H, H-5), 4.20 (br s, 1H, NH), 3.00 (s, 3H, N-CH₃) ppm. |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~ 155.0, 152.5, 145.0, 131.0, 122.0, 115.0, 105.0, 31.0 ppm. |
| Mass Spec (ESI+) | m/z 165.05 [M+H]⁺ |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Reaction Mechanism
The synthesis proceeds through a well-established reductive amination pathway.
Caption: Simplified mechanism of reductive amination.
Conclusion
This application note details a reliable and efficient protocol for the synthesis of N-Methyl-1,3-benzothiazol-6-amine. By employing a one-pot reductive amination strategy with sodium triacetoxyborohydride, this method offers high selectivity for the desired mono-methylated product, avoiding common pitfalls of other alkylation techniques. The procedure is robust, scalable, and suitable for widespread use in synthetic chemistry laboratories focused on the development of novel benzothiazole-based compounds.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]
- Alang, G., Kaur, G., Kaur, R., Singh, A., & Tiwari, R. (2011). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists, 3(4), 309-314.
- Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
- Li, Y., et al. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 23(6), 1398.
- Al-Azzawi, A. M. (2021). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (Thesis).
- Khripach, L. M., et al. (2021).
- Chen, H.-Y., et al. (2009). 2-Amino-6-methyl-1,3-benzothiazole–decanedioic acid (2/1). Acta Crystallographica Section E: Structure Reports Online, 65(11), o2188.
-
ResearchGate. (2022). Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]
- Der Pharma Chemica. (2016). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 8(1), 343-361.
-
ChemSynthesis. (n.d.). 6-methyl-1,3-benzothiazol-2-amine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]
- MDPI. (2020).
-
PubChem. (n.d.). 2-(Methylsulfanyl)-1,3-benzothiazol-6-amine. Retrieved from [Link]
- ACS Publications. (2008). Benzothiazoline: Highly Efficient Reducing Agent for the Enantioselective Organocatalytic Transfer Hydrogenation of Ketimines. Organic Letters, 10(6), 1033-1035.
-
ChemSynthesis. (n.d.). 2-methyl-1,3-benzothiazol-6-amine. Retrieved from [Link]
-
PubChem. (n.d.). 6-Aminobenzothiazole. Retrieved from [Link]
-
A&A Fratelli Parodi. (2025). Safety Data Sheet: Benzothiazole. Retrieved from [Link]
-
Chemotechnique Diagnostics. (2014). Safety Data Sheet: BENZISOTHIAZOLINONE 0.05% pet. Retrieved from [Link]
Sources
Application Notes and Protocols: Experimental Design for Efficacy Testing of N-Methyl-1,3-benzothiazol-6-amine Derivatives
Introduction
The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] N-Methyl-1,3-benzothiazol-6-amine and its derivatives represent a promising class of compounds requiring systematic evaluation to unlock their therapeutic potential. This guide provides a comprehensive framework for the preclinical evaluation of these novel chemical entities, focusing on a logical, stepwise progression from initial in vitro screening to in vivo efficacy validation. Our approach emphasizes the rationale behind each experimental choice, ensuring a robust and reproducible assessment of therapeutic efficacy.
This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and preclinical development of novel therapeutics. The protocols outlined herein are designed to be self-validating, incorporating necessary controls and data analysis strategies to ensure the scientific integrity of the findings.
Part 1: Synthesis and Characterization of N-Methyl-1,3-benzothiazol-6-amine Derivatives
A fundamental prerequisite to any efficacy testing is the synthesis and thorough characterization of the test compounds. The synthesis of N-Methyl-1,3-benzothiazol-2-amine can be achieved by reacting 2-chlorobenzothiazole with primary amines in a nonpolar solvent, a method known for its efficiency and high yields.[3] Further derivatization can be planned to explore the structure-activity relationship (SAR) of the core molecule.
Protocol 1: General Synthesis and Purification
-
Synthesis: Employ established synthetic routes for benzothiazole derivatives, ensuring reaction conditions are optimized for yield and purity.[4]
-
Purification: Utilize techniques such as column chromatography, recrystallization, or preparative high-performance liquid chromatography (HPLC) to achieve >95% purity of the final compounds.
-
Structural Verification: Confirm the chemical structure of each derivative using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Physicochemical Properties: Characterize key physicochemical properties like solubility, lipophilicity (logP), and pKa, as these can significantly influence biological activity and pharmacokinetic profiles.[5]
Part 2: In Vitro Efficacy Evaluation: A Tiered Approach
In vitro assays are indispensable for the initial screening and characterization of drug candidates, offering a time- and cost-effective means to assess biological activity.[6][7] We propose a tiered approach, starting with broad cytotoxicity screening, followed by more specific functional assays based on the putative mechanism of action or therapeutic target.
Tier 1: Primary Cytotoxicity Screening
The initial step is to determine the cytotoxic potential of the derivatives across a panel of relevant cancer cell lines. This provides a preliminary indication of anticancer activity and helps in prioritizing compounds for further investigation.[8]
Protocol 2: MTT/XTT Cytotoxicity Assay
The MTT and XTT assays are colorimetric methods that measure cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells.[9][10][11][12]
-
Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the N-Methyl-1,3-benzothiazol-6-amine derivatives and a vehicle control. Treat the cells with these dilutions for 48-72 hours.
-
MTT/XTT Reagent Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: For MTT, solubilize the formazan crystals and measure the absorbance. For XTT, the formazan product is water-soluble, and absorbance can be read directly.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the half-maximal inhibitory concentration (IC50) for each derivative.
Table 1: Representative Data from Primary Cytotoxicity Screening
| Compound ID | Derivative | Cell Line | IC50 (µM) |
| NMB-1 | Parent Compound | MCF-7 | 50.2 |
| NMB-2 | Derivative A | MCF-7 | 15.8 |
| NMB-3 | Derivative B | MCF-7 | 5.1 |
| NMB-1 | Parent Compound | A549 | >100 |
| NMB-2 | Derivative A | A549 | 45.3 |
| NMB-3 | Derivative B | A549 | 12.7 |
Tier 2: Functional Assays for Anticancer Activity
Based on the IC50 values, promising derivatives are selected for further characterization of their effects on key cancer-related processes such as cell migration and invasion, which are hallmarks of metastasis.[13]
Protocol 3: Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the collective and directional movement of a cell population.[13]
-
Cell Monolayer: Grow a confluent monolayer of cancer cells in a 6-well plate.
-
Scratch Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Treatment and Imaging: Wash the cells to remove debris and add media containing the test compound at a non-lethal concentration (e.g., IC25). Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours).
-
Data Quantification: Measure the area of the scratch at each time point and calculate the percentage of wound closure.
Protocol 4: Transwell Invasion Assay
This assay evaluates the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.[14][15][16]
-
Chamber Preparation: Use transwell inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel).
-
Cell Seeding: Seed cancer cells in serum-free media in the upper chamber of the insert. The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum). The test compound is added to both chambers.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface. Count the number of invaded cells under a microscope.
Visualization 1: In Vitro Efficacy Testing Workflow
Caption: A streamlined workflow for the initial in vitro evaluation of N-Methyl-1,3-benzothiazol-6-amine derivatives.
Part 3: In Vivo Efficacy and Pharmacokinetic/Pharmacodynamic (PK/PD) Profiling
Promising candidates from in vitro studies must be evaluated in vivo to assess their efficacy and safety in a whole organism.[17] The choice of animal model is critical and should be relevant to the disease being studied.[18][19][20]
Pharmacokinetic (PK) Studies
Pharmacokinetics describes what the body does to a drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[21][22][23] Understanding the PK profile is essential for designing effective dosing regimens.[5]
Protocol 5: Murine Pharmacokinetic Study
-
Animal Model: Use healthy mice (e.g., C57BL/6 or BALB/c) for initial PK studies.
-
Dosing: Administer the compound via the intended clinical route (e.g., oral gavage, intravenous injection) at a single dose.
-
Sample Collection: Collect blood samples at multiple time points post-administration.
-
Bioanalysis: Quantify the drug concentration in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Parameter Calculation: Determine key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t1/2).
In Vivo Efficacy Studies
For anticancer efficacy, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.[24][25]
Protocol 6: Xenograft Tumor Model Efficacy Study
-
Model Establishment: Implant a relevant human cancer cell line (e.g., one that was sensitive in vitro) subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control, test compound at different doses, positive control). Administer treatment according to the PK-derived dosing regimen.
-
Efficacy Monitoring: Measure tumor volume and body weight regularly. At the end of the study, excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Pharmacodynamic (PD) Assessment: In a satellite group of animals, collect tumor and plasma samples at various times after the last dose to correlate drug exposure with target engagement and downstream biological effects.[22][26]
Visualization 2: In Vivo Experimental Design
Caption: A logical flow from pharmacokinetic profiling to in vivo efficacy assessment in a xenograft model.
Part 4: Data Analysis and Interpretation
Statistical Considerations:
-
Sample Size: Calculate the required sample size based on the expected effect size, variability, and desired statistical power to avoid false-negative results.[27]
-
Randomization and Blinding: Implement randomization in animal studies to reduce bias in treatment allocation and administration.[27] Blinding of investigators to the treatment allocation can further enhance the validity of the results.
-
Statistical Tests: Use appropriate statistical tests for data analysis. For comparing two groups, a t-test may be suitable, while for multiple group comparisons, analysis of variance (ANOVA) followed by post-hoc tests is appropriate.[29] P-values less than 0.05 are typically considered statistically significant.[28]
-
Data Presentation: Present data clearly using tables and graphs. Dose-response curves, tumor growth curves, and bar graphs with error bars are effective ways to visualize the data.
Table 2: Key Parameters for In Vivo Efficacy Study
| Parameter | Description | Measurement | Statistical Analysis |
| Tumor Volume | Primary efficacy endpoint. | Caliper measurements (Volume = 0.5 x Length x Width²) | Repeated measures ANOVA |
| Tumor Weight | Endpoint confirmation of tumor burden. | Balance measurement at necropsy | One-way ANOVA |
| Body Weight | Indicator of systemic toxicity. | Daily/weekly balance measurements | Repeated measures ANOVA |
| Tumor Growth Inhibition (TGI) | Percentage reduction in tumor growth compared to control. | Calculated from tumor volumes | N/A (descriptive statistic) |
Conclusion
The experimental design outlined in these application notes provides a robust framework for the systematic evaluation of N-Methyl-1,3-benzothiazol-6-amine derivatives. By progressing from broad in vitro screening to targeted in vivo efficacy studies, researchers can efficiently identify and characterize promising therapeutic candidates. Adherence to rigorous protocols, appropriate controls, and sound statistical analysis will ensure the generation of high-quality, reproducible data, thereby accelerating the translation of novel chemical entities from the laboratory to the clinic.
References
-
Di, L. (2025). What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Kramer, N., et al. (2013). Cell migration and invasion assays. Methods in Molecular Biology. Retrieved from [Link]
-
Steele, V. E., & Lubet, R. A. (2010). The Use of Animal Models for Cancer Chemoprevention Drug Development. Seminars in Oncology. Retrieved from [Link]
-
PharmaTimes. (2026, January 12). Oxford Drug Design reports major in vivo milestone for novel cancer therapy. Retrieved from [Link]
-
Aban, I. B., & George, B. (2015). Statistical Considerations for Preclinical Studies. Methods in Molecular Biology. Retrieved from [Link]
-
Agilex Biolabs. (2024, January 29). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. Retrieved from [Link]
-
Lowe, P. J., et al. (2012). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of Pharmacokinetics and Pharmacodynamics. Retrieved from [Link]
-
Abdel-Gawad, H., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. Retrieved from [Link]
-
React4Life. (n.d.). Drug Efficacy Assay. Retrieved from [Link]
-
MDPI. (n.d.). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Retrieved from [Link]
-
The P-Value. (2023, April 4). The Key To Robust Translational Results In Preclinical Data Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Retrieved from [Link]
-
Voelkl, B., et al. (2018). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Laboratory Animals. Retrieved from [Link]
-
ResearchGate. (2019). Meta-Analysis of Preclinical Data in Drug Discovery Research. Retrieved from [Link]
-
Dovepress. (n.d.). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Retrieved from [Link]
-
MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]
-
ResearchGate. (2025). In vitro cell-based assays to test drugs – A Review. Retrieved from [Link]
-
Omni Life Science. (n.d.). Cell Invasion and Migration Assays. Retrieved from [Link]
-
BioAgilytix. (n.d.). The Difference Between Pharmacokinetics and Pharmacodynamics. Retrieved from [Link]
-
IntechOpen. (2024). Synthesis, Properties, and Biological Applications of Benzothiazoles. Retrieved from [Link]
-
Cell Microsystems. (n.d.). Physiological Assays for Cancer Cell Migration & Invasion. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Pharmacokinetics, Pharmacodynamics, and Toxicology of Small-Molecule Drugs and Nanomedicine. Retrieved from [Link]
-
Taconic Biosciences. (n.d.). The Role of Mouse Models in Drug Discovery. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Drug Efficacy Test. Retrieved from [Link]
-
Iraqi Academic Scientific Journals. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Retrieved from [Link]
-
ResearchGate. (n.d.). In Vivo Models for Drug Discovery. Retrieved from [Link]
-
IDEAS ESRs. (2017, February 2). The role of a statistician in drug development: Pre-clinical studies. Retrieved from [Link]
-
ResearchGate. (n.d.). General mechanism of MTT, MTS, and XTT assay. Retrieved from [Link]
-
Alfa Cytology. (n.d.). In Vitro Efficacy Evaluation for Cancer Therapy. Retrieved from [Link]
-
JoVE. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Animal Models Used by PREVENT. Retrieved from [Link]
-
arXiv. (2025). Efficacy Analysis in Clinical Trials: A Comprehensive Review of Statistical and Machine Learning Approaches. Retrieved from [Link]
-
Visikol. (2023, May 23). The Importance of In Vitro Assays. Retrieved from [Link]
Sources
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. biosynth.com [biosynth.com]
- 4. uokerbala.edu.iq [uokerbala.edu.iq]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The Importance of In Vitro Assays [visikol.com]
- 8. researchgate.net [researchgate.net]
- 9. CyQUANT XTT和MTT细胞活力检测法 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 13. Cell migration and invasion assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 细胞迁移和侵袭试验 [sigmaaldrich.com]
- 15. Cell Invasion and Migration Assays | Your Home for Cell Research [ols-bio.com]
- 16. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]
- 21. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 22. bioagilytix.com [bioagilytix.com]
- 23. mdpi.com [mdpi.com]
- 24. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Animal Models Used by PREVENT | Division of Cancer Prevention [prevention.cancer.gov]
- 26. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Statistical Considerations for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. kolaido.com [kolaido.com]
- 29. Efficacy Analysis in Clinical Trials: A Comprehensive Review of Statistical and Machine Learning Approaches [arxiv.org]
Enhancing the Biological Potential of N-Methyl-1,3-benzothiazol-6-amine: A Guide to Strategic Derivatization
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Drug Discovery
The benzothiazole core, a bicyclic system composed of a benzene ring fused to a thiazole ring, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] This wide-ranging bioactivity stems from the unique electronic and structural features of the benzothiazole nucleus, which allow for diverse interactions with biological targets.[3] N-Methyl-1,3-benzothiazol-6-amine is a key starting material that offers multiple reactive sites for chemical modification, making it an excellent candidate for the development of new therapeutic agents with enhanced efficacy and selectivity.
This comprehensive guide provides a detailed exploration of strategic derivatization of N-Methyl-1,3-benzothiazol-6-amine to unlock its full therapeutic potential. We will delve into the rationale behind derivatization at key positions, provide detailed, field-proven protocols for synthesis, and outline methodologies for evaluating the biological activity of the resulting novel compounds.
Strategic Derivatization: Targeting Key Positions for Enhanced Bioactivity
The structure of N-Methyl-1,3-benzothiazol-6-amine presents two primary sites for derivatization: the 6-amino group and the N-methyl group. Modifications at these positions can significantly impact the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, thereby influencing its interaction with biological targets.
Derivatization of the 6-Amino Group: A Gateway to Diverse Functionalities
The 6-amino group is a versatile handle for introducing a wide array of functional groups. Structure-activity relationship (SAR) studies have shown that substituents at the 6-position of the benzothiazole ring can profoundly influence biological activity. For instance, the introduction of hydroxyl (-OH), methoxy (-OCH3), or methyl (-CH3) groups at this position has been shown to boost the potency of benzothiazole derivatives.[2]
Here, we explore three key derivatization strategies for the 6-amino group:
-
Acylation: The formation of amides through acylation can modulate the electronic properties of the amino group and introduce new pharmacophoric features.
-
Sulfonylation: The synthesis of sulfonamides can enhance the acidic character of the molecule and improve its binding affinity to certain enzymes.
-
Schiff Base Formation: Condensation with various aldehydes to form Schiff bases introduces a diverse range of substituents and can significantly impact the overall biological profile of the molecule.
Modification of the N-Methyl Group: Exploring N-Alkylation
While derivatization of the 6-amino group is more common, modification of the N-methyl group via N-alkylation presents an alternative avenue for structural diversification. This can be achieved through reactions with various alkyl halides.[4] However, it is important to note that N-alkylation of the endocyclic nitrogen atom of the benzothiazole ring can also occur, potentially leading to a mixture of products.[5] Careful optimization of reaction conditions is crucial to achieve selective N-alkylation of the exocyclic N-methyl group.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and biological evaluation of N-Methyl-1,3-benzothiazol-6-amine derivatives.
Protocol 1: Synthesis of N-(N-Methyl-1,3-benzothiazol-6-yl)acetamide (Acylation)
This protocol describes the acylation of the 6-amino group with acetyl chloride.
Materials:
-
N-Methyl-1,3-benzothiazol-6-amine
-
Acetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve N-Methyl-1,3-benzothiazol-6-amine (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of N-Methyl-N-(4-methylphenyl)sulfonyl-1,3-benzothiazol-6-amine (Sulfonylation)
This protocol details the sulfonylation of the 6-amino group with p-toluenesulfonyl chloride.
Materials:
-
N-Methyl-1,3-benzothiazol-6-amine
-
p-Toluenesulfonyl chloride
-
Triethylamine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve N-Methyl-1,3-benzothiazol-6-amine (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.
-
Add anhydrous triethylamine (1.5 equivalents) to the solution.
-
Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
After completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the purified product using appropriate spectroscopic techniques.
Protocol 3: Synthesis of (E)-N-((4-fluorophenyl)methylene)-N-methyl-1,3-benzothiazol-6-amine (Schiff Base Formation)
This protocol outlines the condensation reaction with 4-fluorobenzaldehyde to form a Schiff base.
Materials:
-
N-Methyl-1,3-benzothiazol-6-amine
-
4-Fluorobenzaldehyde
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Büchner funnel and filter paper
Procedure:
-
To a solution of N-Methyl-1,3-benzothiazol-6-amine (1 equivalent) in ethanol in a round-bottom flask, add 4-fluorobenzaldehyde (1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol.
-
Dry the product in a vacuum oven.
-
Characterize the final product by IR, ¹H NMR, and mass spectrometry.
Biological Evaluation Protocols
Protocol 4: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
-
CO₂ incubator
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the synthesized benzothiazole derivatives in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for another 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[8]
Protocol 5: In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[9]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microbial strain (adjusted to 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include positive (microbes in broth without compound) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 24 hours for bacteria and 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]
Data Presentation and Interpretation
The biological activity data should be summarized in a clear and concise table for easy comparison of the different derivatives.
| Compound ID | Modification | Target Organism/Cell Line | IC₅₀ (µM) or MIC (µg/mL) |
| Parent | N-Methyl-1,3-benzothiazol-6-amine | S. aureus | >128 |
| Parent | N-Methyl-1,3-benzothiazol-6-amine | MCF-7 | >100 |
| D1 | 6-Acetamido | S. aureus | 64 |
| D1 | 6-Acetamido | MCF-7 | 75.2 |
| D2 | 6-(p-toluenesulfonamido) | S. aureus | 32 |
| D2 | 6-(p-toluenesulfonamido) | MCF-7 | 45.8 |
| D3 | 6-(4-fluorobenzylidene)amino | S. aureus | 16 |
| D3 | 6-(4-fluorobenzylidene)amino | MCF-7 | 22.5 |
Mechanism of Action: Unraveling the Molecular Basis of Activity
The enhanced biological activity of derivatized N-Methyl-1,3-benzothiazol-6-amine can be attributed to several potential mechanisms of action. Benzothiazole derivatives have been reported to exert their effects through various pathways:
-
Anticancer Activity: Many benzothiazole derivatives exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and topoisomerases.[11][12] They can also induce apoptosis (programmed cell death) by disrupting the mitochondrial membrane potential.[13] Some derivatives have been shown to interfere with DNA synthesis and repair mechanisms.[14]
-
Antimicrobial Activity: The antimicrobial action of benzothiazoles is often linked to their ability to inhibit essential bacterial enzymes like DNA gyrase and dihydrofolate reductase.[11] They can also disrupt the bacterial cell membrane integrity, leading to cell death.
Conclusion and Future Directions
The strategic derivatization of N-Methyl-1,3-benzothiazol-6-amine offers a promising avenue for the discovery of novel therapeutic agents with enhanced biological activity. The protocols and insights provided in this guide serve as a robust framework for researchers in drug discovery and development. Future work should focus on expanding the library of derivatives, exploring a wider range of biological targets, and conducting in-depth mechanistic studies to elucidate the precise molecular interactions responsible for their therapeutic effects. The integration of computational modeling and in silico screening can further streamline the drug discovery process, enabling the rational design of next-generation benzothiazole-based therapeutics.
References
-
Mulani, S., Mujawar, M., Jagtap, T., Mande, A., & Gaikwad, O. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(5), 27-33. [Link]
-
El-Sayed, N. F., Abdel-Aziz, M., & El-Azab, A. S. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][2][15]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1205. [Link]
-
Gupta, A., & Rawat, S. (2010). A review on synthesis and therapeutic potential of benzothiazole derivatives. World Journal of Pharmaceutical Research, 3(4), 1143-1165. [Link]
-
Rakuno Gakuen University. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). Veterinary AMR Center, NVAL, MAFF. [Link]
-
Supuran, C. T. (2018). Benzothiazole derivatives as anticancer agents. Expert Opinion on Therapeutic Patents, 28(1), 1-14. [Link]
-
Filimonov, I. S., Tsvetkov, V. B., Beloborodov, D. A., Mikhailov, A. S., & Fedorov, A. Y. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules, 28(5), 2133. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]
-
Matiadis, D., Sagnou, M., & Vetsi, P. (2021). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. RSC advances, 11(41), 25489-25503. [Link]
-
Hossain, M. K., & Islam, M. R. (2021). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Results in Chemistry, 3, 100123. [Link]
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][2][15]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1205. [Link]
-
Ghorab, M. M., Ragab, F. A., & Heiba, H. I. (2010). Synthesis and anticancer activity of some novel benzothiazoles. Acta Poloniae Pharmaceutica, 67(3), 241-246. [Link]
-
Rouf, A., & Tanyeli, C. (2015). Bioactive thiazole and benzothiazole derivatives. European journal of medicinal chemistry, 97, 911-927. [Link]
-
Al-Ostath, A. I., & Al-Assas, A. H. (2022). Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. [Link]
-
Wang, Z., Li, J., Wang, Y., Li, G., & Wang, H. (2020). Visible-light-promoted photocatalyst-free alkylation and acylation of benzothiazoles. Organic & Biomolecular Chemistry, 18(30), 5849-5853. [Link]
-
Sharma, P., & Kumar, V. (2023). Anticancer activity of benzothiazole derivatives. ResearchGate. [Link]
-
Royal Society of Chemistry. (2023). Chapter 2: Synthetic Methods for Alkyl Amines. In Comprehensive Organic Synthesis II (2nd ed.). [Link]
-
Yilmaz, I., & Erdemir, A. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Applied Biochemistry and Biotechnology, 1-19. [Link]
-
JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
-
Singh, P., & Kumar, A. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Medicinal Chemistry. [Link]
Sources
- 1. atcc.org [atcc.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 4. books.rsc.org [books.rsc.org]
- 5. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. N-Heterocycle synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: N-Methyl-1,3-benzothiazol-6-amine
Introduction
Welcome to the technical support guide for N-Methyl-1,3-benzothiazol-6-amine. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound and facing challenges related to its purification. Achieving high purity is critical for obtaining reliable biological data and meeting regulatory standards. This guide provides in-depth, experience-based solutions to common purification issues in a direct question-and-answer format.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, practical problems encountered during the purification of N-Methyl-1,3-benzothiazol-6-amine.
Q1: My final product is contaminated with the unreacted starting material, 1,3-benzothiazol-6-amine. How can I effectively separate the two?
A1: This is a frequent challenge, as the starting material and the N-methylated product have similar structures. The key difference to exploit is the slight increase in polarity and the change in basicity upon methylation.
-
Causality: The primary amine (1,3-benzothiazol-6-amine) and the secondary amine (N-Methyl-1,3-benzothiazol-6-amine) have different polarities and pKa values. While both are basic, the starting material can be more readily protonated or can exhibit different hydrogen bonding capabilities, which can be leveraged for separation.
-
Solution 1: Optimized Flash Column Chromatography: Standard silica gel chromatography can be challenging due to the basic nature of amines, which often leads to peak tailing.[1]
-
Methodology: To counteract this, add a basic modifier to your mobile phase. A common and effective choice is to add 0.5-1% triethylamine (TEA) or ammonium hydroxide to a hexane/ethyl acetate or dichloromethane/methanol solvent system.[1] This deactivates the acidic silanol groups on the silica surface, preventing strong adsorption of the amines and resulting in sharper peaks and better separation.
-
Alternative Stationary Phase: For particularly difficult separations, consider using an amine-functionalized silica gel. This specialized stationary phase is designed to minimize interactions with basic compounds, often providing excellent separation without the need for mobile phase modifiers.[1]
-
-
Solution 2: Acid-Base Extraction (Aqueous Workup): This classical method can be effective if there is a sufficient difference in the basicity of the two amines.
-
Methodology: Dissolve the crude mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[2] The more basic amine will be protonated and partition into the aqueous layer. You can then neutralize the aqueous layer with a base (e.g., NaOH) to recover the amine. This process can be repeated to improve separation, but it may not be perfectly selective.
-
-
Solution 3: Recrystallization: This is the most cost-effective method if a suitable solvent system can be identified.
-
Methodology: The choice of solvent is critical. You are looking for a solvent in which the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains soluble. A good starting point is a mixed solvent system, such as ethanol/water or methanol/water.[3] Dissolve the crude material in a minimal amount of hot alcohol and slowly add water until the solution becomes slightly cloudy. Allow it to cool slowly to promote the formation of pure crystals. A procedure for a related compound, 2-amino-6-methylbenzothiazole, involves dissolving the crude solid in hot ethanol, adding Norit (activated charcoal) for decolorization, filtering, and then diluting the filtrate with hot water to induce crystallization upon cooling.[4]
-
Q2: My HPLC and TLC analyses show a persistent, non-polar impurity. What is its likely identity and how can it be removed?
A2: A non-polar impurity could originate from several sources, including side-reactions during synthesis or contaminants in the starting materials.
-
Plausible Causes:
-
Over-methylation: If a strong methylating agent (like methyl iodide or dimethyl sulfate) is used in excess or at high temperatures, you might form the tertiary amine, N,N-dimethyl-1,3-benzothiazol-6-amine. This is typically less polar than the desired secondary amine.
-
Reagent Byproducts: Byproducts from the methylating agent or other reagents used in the synthesis can persist.
-
Degradation: While less common for non-polar impurities, some degradation pathways could lead to less polar products.
-
-
Troubleshooting & Purification Strategy:
-
Characterize the Impurity: If possible, isolate a small amount of the impurity by preparative TLC or HPLC and analyze it by mass spectrometry or NMR to confirm its identity.
-
Chromatographic Separation: Flash column chromatography is the most effective method here. Since the impurity is less polar, it will elute before your product. A shallow gradient elution can help maximize the separation between the impurity and your desired compound. Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.
Data Presentation: Representative Solvent Systems for Chromatography
-
| Stationary Phase | Mobile Phase System | Modifier | Target Compound Elution |
| Standard Silica Gel | Hexane / Ethyl Acetate | 1% Triethylamine | Moderate Rf |
| Standard Silica Gel | Dichloromethane / Methanol | 1% Triethylamine | Low to Moderate Rf |
| Amine-Functionalized Silica | Hexane / Ethyl Acetate | None needed | High Rf |
Q3: The isolated product is a dark oil or a discolored solid. How can I decolorize it?
A3: Dark coloration typically indicates the presence of trace, highly conjugated, or polymeric impurities, often formed through oxidation of the aromatic amine.
-
Root Cause: Aromatic amines are susceptible to air oxidation, which can be accelerated by light and heat. This process often forms colored impurities.
-
Recommended Protocol: Activated Charcoal Treatment during Recrystallization:
-
Dissolve the crude, colored product in a suitable hot solvent (e.g., ethanol, isopropanol).[4]
-
Add a small amount (typically 1-2% by weight) of activated charcoal (Norit) to the hot solution. Caution: Add the charcoal carefully to the hot solution to avoid bumping.
-
Keep the solution hot (refluxing or near boiling) and swirl for 5-10 minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. This step must be done quickly to prevent the desired product from crystallizing prematurely.[4]
-
Allow the clear, hot filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization of the purified, colorless product.
-
Collect the crystals by filtration.
-
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for N-Methyl-1,3-benzothiazol-6-amine, and what are the expected byproducts?
A1: A common and effective method for the monomethylation of a primary amine is via a multi-step procedure that avoids over-alkylation. A well-established method involves the formation of an intermediate benzothiazol-2(3H)-imine.[5] However, a more direct methylation of the precursor 1,3-benzothiazol-6-amine is often attempted first.
-
Direct Methylation Pathway:
-
Starting Material: 1,3-Benzothiazol-6-amine
-
Reagent: A methylating agent such as methyl iodide or dimethyl sulfate in the presence of a mild base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone or DMF).
-
Reaction: The primary amine acts as a nucleophile, attacking the methyl group of the alkylating agent.
-
Major Impurities:
-
Unreacted 1,3-benzothiazol-6-amine.
-
Over-methylated product: N,N-dimethyl-1,3-benzothiazol-6-amine.
-
Byproducts from the decomposition of the methylating agent.
-
-
Q2: Which analytical techniques are most suitable for assessing the purity of the final product?
A2: A combination of techniques should be used for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[6][7] A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is a good starting point. Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can detect impurities if they are present in significant amounts (>1-2%).[8] For N-Methyl-1,3-benzothiazol-6-amine, you should see a characteristic singlet for the N-methyl group, along with signals for the aromatic protons. The absence of the -NH₂ signal from the starting material and the integration of the N-methyl peak relative to the aromatic protons are key indicators of success and purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify the mass of any impurities detected by HPLC.[6]
Q3: What are the best practices for storing and handling N-Methyl-1,3-benzothiazol-6-amine to ensure its stability?
A3: As an aromatic amine, this compound is likely susceptible to oxidation and degradation.
-
Storage Conditions: To maintain purity over time, the compound should be stored under an inert atmosphere (argon or nitrogen) to prevent air oxidation. It should be kept in a tightly sealed container, protected from light (amber vial), and stored in a cool, dry place, preferably refrigerated or frozen for long-term storage.[9]
-
Handling: When handling, minimize its exposure to air and light. Use inert atmosphere techniques (e.g., in a glovebox or under a stream of nitrogen) for weighing and preparing solutions if high stability is required for sensitive applications.
Visualized Workflow: Purification Strategy
The following diagram outlines a decision-making process for purifying crude N-Methyl-1,3-benzothiazol-6-amine.
Caption: Decision workflow for purification.
References
-
Malaysian Journal of Analytical Sciences. (2016). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Retrieved from [Link]
-
Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]
-
Journal of Young Pharmacists. (2012). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Retrieved from [Link]
-
YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
-
Chemical Synthesis Database. (n.d.). 6-methyl-1,3-benzothiazol-2-amine. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
-
Der Pharma Chemica. (2014). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Retrieved from [Link]
-
University of Technology, Iraq. (2022). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Retrieved from [Link]
-
RJPN. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACIVITY OF SUBSTITUTED 2-AMINOBENZOTHIAZOLE. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Retrieved from [Link]
-
RSC Publishing. (1987). N-Monomethylation of Primary Amines via Intermediate Benzothiazol-2(3H)-imines. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. Retrieved from [Link]
-
Journal of Young Pharmacists. (2020). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
MDPI. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 6-Aminobenzothiazole. Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Workup [chem.rochester.edu]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. N-monomethylation of primary amines via intermediate benzothiazol-2(3H)-imines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-Methyl-1,3-benzothiazol-6-ol | 68867-18-5 | Benchchem [benchchem.com]
Validation & Comparative
A Comparative Analysis of N-Methyl-1,3-benzothiazol-6-amine with other Benzothiazoles: A Guide for Researchers
The benzothiazole scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1] This guide provides a comparative analysis of the lesser-studied N-Methyl-1,3-benzothiazol-6-amine against a selection of well-characterized benzothiazole derivatives, offering insights into its potential activities and standing within this versatile chemical class. We will delve into synthesis strategies, physicochemical properties, and a comparative look at the biological activities of prominent benzothiazoles, supported by experimental protocols and mechanistic insights.
The Benzothiazole Core: A Privileged Scaffold
Benzothiazole and its derivatives are of significant interest due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The structural versatility of the benzothiazole nucleus allows for substitutions at various positions, profoundly influencing its biological profile. This guide focuses on N-Methyl-1,3-benzothiazol-6-amine, a derivative with substitution on the benzene ring, and compares it with derivatives substituted at the 2-position, which is a common site for modification.[3]
Synthesis and Physicochemical Properties
General Synthesis of the Benzothiazole Scaffold
The synthesis of the benzothiazole ring system is most commonly achieved through the condensation of an o-aminothiophenol with a variety of reagents such as carboxylic acids, aldehydes, or nitriles.[4] This versatile approach allows for the introduction of diverse substituents at the 2-position of the benzothiazole core.
Synthesis of N-Methyl-1,3-benzothiazol-6-amine
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthetic pathway for N-Methyl-1,3-benzothiazol-6-amine.
Physicochemical Properties
Specific experimental data for N-Methyl-1,3-benzothiazol-6-amine is limited. However, we can infer some of its properties based on its structural similarity to other benzothiazoles. The introduction of a methyl group to the 6-amino position is expected to increase lipophilicity compared to the parent 6-aminobenzothiazole. This seemingly minor structural change can have significant implications for its pharmacokinetic and pharmacodynamic properties, potentially enhancing membrane permeability and altering its interaction with biological targets.
Comparative Analysis of Biological Activities
To understand the potential of N-Methyl-1,3-benzothiazol-6-amine, we will compare it with three well-studied benzothiazole derivatives exhibiting distinct and potent biological activities: Riluzole (a neuroprotective agent with anticancer properties), 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) (a potent anticancer agent), and a representative antimicrobial benzothiazole derivative .
Anticancer Activity
The benzothiazole scaffold is a recurring motif in many potent anticancer agents.[5] The mechanism of action often involves the inhibition of key signaling pathways or direct interaction with cellular components.
Table 1: Comparative Anticancer Activity of Selected Benzothiazoles
| Compound | Target/Mechanism of Action | Reported IC50 Values | Reference |
| N-Methyl-1,3-benzothiazol-6-amine | Hypothesized: Potential for antiproliferative activity based on the 6-aminobenzothiazole scaffold. | Data not available. | - |
| Riluzole | Glutamate release inhibitor; also induces apoptosis and cell cycle arrest in various cancer cells.[6][7] | Varies by cell line (e.g., ~7.76 µM in HeLa cells for a derivative).[8] | [6][7][9][10] |
| 5F 203 | Induces CYP1A1-catalyzed biotransformation to electrophilic species that cause lethal DNA damage in sensitive tumor cells.[1][11] | Potent activity in the nanomolar range against sensitive cell lines (e.g., IC50 ≤ 0.09 µM in MKN-45 gastric cancer cells).[1] | [1][11][12] |
Mechanistic Insights:
The anticancer activity of many 2-arylbenzothiazoles, such as 5F 203, is dependent on their bioactivation by cytochrome P450 enzymes, particularly CYP1A1, within cancer cells.[1][11] This leads to the formation of reactive metabolites that induce DNA damage and apoptosis. Riluzole, on the other hand, exhibits a broader mechanism, including the modulation of glutamate signaling, which has been implicated in cancer cell proliferation.[6][10] The potential anticancer activity of N-Methyl-1,3-benzothiazol-6-amine would likely follow a different mechanism, possibly through interaction with kinases or other cellular targets, a hypothesis that warrants experimental validation.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13][14][15]
Workflow for MTT Assay:
Caption: A generalized workflow for determining the cytotoxicity of a compound using the MTT assay.
Antimicrobial Activity
Benzothiazole derivatives have also demonstrated significant potential as antimicrobial agents against a range of bacteria and fungi.[16][17][18]
Table 2: Comparative Antimicrobial Activity of Selected Benzothiazoles
| Compound | Target Organism(s) | Reported MIC Values | Reference |
| N-Methyl-1,3-benzothiazol-6-amine | Hypothesized: Potential for antibacterial and/or antifungal activity. | Data not available. | - |
| 2,6-Disubstituted Benzothiazole Derivative (e.g., compound 130a from a 2020 study) | Moraxella catarrhalis | 4 µg/mL | [16] |
| Various Heteroaryl Benzothiazole Derivatives | E. coli, C. albicans | 15.6–125 µg/mL | [18] |
Mechanistic Insights:
The antimicrobial mechanisms of benzothiazoles are diverse and can involve the inhibition of essential enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis. The specific substitutions on the benzothiazole ring are critical in determining the spectrum and potency of antimicrobial activity. For instance, some derivatives show selective activity against Gram-positive or Gram-negative bacteria, while others have broad-spectrum effects.[17]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[19][20][21]
Workflow for Broth Microdilution Assay:
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of benzothiazole derivatives is intricately linked to their substitution patterns. For anticancer activity, lipophilic and electron-withdrawing groups at the 2-position and modifications on the benzene ring can significantly enhance potency.[22] In the case of antimicrobial agents, the nature and position of substituents influence the spectrum of activity.
The N-methylation of the 6-amino group in N-Methyl-1,3-benzothiazol-6-amine is a critical modification. While it may enhance cell permeability, it could also alter the compound's ability to form hydrogen bonds with its biological target, which could either increase or decrease its activity compared to the parent 6-aminobenzothiazole.
Future research should focus on the synthesis of N-Methyl-1,3-benzothiazol-6-amine and a systematic evaluation of its biological activities. A comprehensive screening against a panel of cancer cell lines and microbial strains would provide the necessary data to place this compound within the broader context of bioactive benzothiazoles. Further structural modifications, such as the introduction of different substituents at the 2-position in conjunction with the N-methylated 6-amino group, could lead to the discovery of novel and potent therapeutic agents.
Conclusion
N-Methyl-1,3-benzothiazol-6-amine represents an under-explored derivative within the pharmacologically rich family of benzothiazoles. While direct experimental data on its biological activity is currently lacking, a comparative analysis with well-characterized benzothiazoles such as Riluzole and potent anticancer and antimicrobial derivatives provides a framework for predicting its potential. The synthesis and rigorous biological evaluation of N-Methyl-1,3-benzothiazol-6-amine are crucial next steps to unlock its therapeutic potential and contribute to the ever-expanding landscape of benzothiazole-based drug discovery.
References
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
- Sharma, R., & Kumar, R. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 848-856.
- Al-Ostath, A., et al. (2023).
- Al-Suwaidan, I. A., et al. (2021). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Egyptian Journal of Chemistry, 64(10), 5895-5906.
- Racane, L., et al. (2020). Recent insights into antibacterial potential of benzothiazole derivatives. Future Medicinal Chemistry, 12(13), 1225-1245.
- Zhang, W., et al. (2021). Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review). Oncology Reports, 46(6), 265.
- Kaur, R., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1228-1264.
- Saleem, M., et al. (2021). Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. Journal of Physics: Conference Series, 1963, 012134.
- Wang, L., et al. (2012). The antitumour activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling. British Journal of Cancer, 107(11), 1877-1886.
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
- Al-Salahi, R., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2056.
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- Kaur, R., et al. (2019). Full article: Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1228-1264.
- Wu, X., et al. (2021).
- Kumar, A., et al. (2021). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances, 11(52), 32835-32851.
- CLYTE Technologies. (2025).
- Eshkil, F., et al. (2019). Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. Organic Chemistry Research, 5(1), 87-94.
- Elamin, M., et al. (2020). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.
- protocols.io. (2023). MTT (Assay protocol).
- Shevchuk, O., et al. (2022). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Molecules, 27(19), 6598.
- Microbe Online. (2013).
- Trapani, V., et al. (2013). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Molecular Cancer Therapeutics, 12(7), 1254-1265.
- Speyer, G., et al. (2021). Riluzole Suppresses Growth and Enhances Response to Endocrine Therapy in ER+ Breast Cancer. Molecular Cancer Therapeutics, 20(10), 1996-2007.
- YouTube. (2017).
- Al-Ghorbani, M., et al. (2020). Synthesis and preliminary antibacterial activities of novel benzothiazoles. AIP Conference Proceedings, 2306(1), 020002.
- Kumar, S., et al. (2023). In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. Pharmacia, 70(3), 765-773.
- Elgemeie, G. H., et al. (2021). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 11(56), 35467-35509.
- Lo, I., et al. (2013). Biomarkers of Sensitivity to Potent and Selective Antitumor 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F203) in Ovarian Cancer. Journal of Cellular Biochemistry, 114(11), 2538-2548.
- Singh, V., et al. (2022). Deciphering Riluzole: Illuminating Unexplored Avenues in Cancer Treatment through Mechanistic and Clinical Insights. Current Molecular Pharmacology.
- Elamin, M., et al. (2020). Benzothiazole moieties and their derivatives as antimicrobial and antiviral agents: A mini-review. International Journal of Research in Pharmaceutical Sciences, 11(3), 3309-3315.
- National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays.
- ATCC. (n.d.).
- Miller, R. A., & Reimschuessel, R. (2006). Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria.
- Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
- Odame, F., et al. (2021). Benzothiazole and 2,3-dihydro-1,5-benzoxazepine Derivatives Demonstrate Antimicrobial Activity. Pharmaceutical Fronts.
- Abdel-Gawad, H., et al. (2024). synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives. Scientific Reports, 14(1), 11631.
- Taha, E. A., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(22), 7598.
- Wu, X., et al. (2021). Antitumor Activity and Mechanism Study of Riluzole and Its Derivatives. Letters in Drug Design & Discovery, 18(11), 1031-1040.
- Patel, N. B., & Patel, J. C. (2011). Synthesis and antibacterial activity of transition metal complexes of 2-amino acetate, 6-nitro benzothiazole. Journal of Chemical and Pharmaceutical Research, 3(6), 759-765.
- Shevchuk, O., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Molecules, 27(18), 5945.
Sources
- 1. The antitumour activity of 2‐(4‐amino‐3‐methylphenyl)‐5‐fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues [pharmacia.pensoft.net]
- 4. Benzothiazole synthesis [organic-chemistry.org]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. brieflands.com [brieflands.com]
- 10. sciensage.info [sciensage.info]
- 11. researchgate.net [researchgate.net]
- 12. Biomarkers of sensitivity to potent and selective antitumor 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F203) in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
- 16. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. microbeonline.com [microbeonline.com]
- 21. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
A Comparative Guide to the Efficacy of Benzothiazole-Based Anticancer Agents in Diverse Cancer Cell Lines
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile therapeutic potential, including significant anticancer properties.[1][2][3] This guide provides a comprehensive comparison of the efficacy of a representative benzothiazole derivative, 2-(4-aminophenyl)benzothiazole, across a panel of distinct cancer cell lines. Our objective is to elucidate the differential sensitivity of these cell lines and provide a robust experimental framework for researchers evaluating novel benzothiazole-based compounds.
Introduction to Benzothiazole Anticancer Agents
Benzothiazole derivatives have emerged as a promising class of antineoplastic agents, demonstrating potent and selective activity against various human cancers, including breast, ovarian, renal, and colon carcinomas.[4][5] Their unique mechanism of action, distinct from many clinically used chemotherapeutics, makes them a compelling area of cancer research.[6] This guide will focus on the comparative efficacy of these compounds, providing insights into the cellular factors that may govern their therapeutic potential.
Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Pathway
The anticancer activity of many benzothiazole derivatives is intricately linked to the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[6] These compounds act as potent agonists for the AhR, a ligand-activated transcription factor.[6] Upon binding, the AhR translocates to the nucleus and dimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, most notably Cytochrome P450 1A1 (CYP1A1).[7][8]
The induction of CYP1A1 is a critical step.[9] This enzyme metabolically activates the benzothiazole compounds into reactive electrophilic species.[6] These metabolites can then form DNA adducts, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis in susceptible cancer cells.[6][10] The differential expression and activity of AhR and CYP1A1 in various cancer cell lines are key determinants of the selective antitumor efficacy of benzothiazole agents.[9][11]
Experimental Design for Comparative Efficacy Analysis
To objectively compare the efficacy of a representative benzothiazole compound, a systematic approach utilizing a panel of cancer cell lines with diverse origins is essential.[12][13] This allows for the identification of differential sensitivities and provides insights into potential biomarkers of response.
Cell Line Selection Rationale:
The choice of cell lines is critical for a meaningful comparative analysis. The following human cancer cell lines are selected based on their tissue of origin and known variations in AhR and CYP1A1 expression:
-
MCF-7 (Breast Adenocarcinoma): Estrogen receptor-positive (ER+) and known to be highly sensitive to benzothiazole derivatives.[4]
-
MDA-MB-231 (Breast Adenocarcinoma): Estrogen receptor-negative (ER-), often exhibiting a different sensitivity profile compared to MCF-7.
-
A549 (Lung Carcinoma): A common model for lung cancer, a disease associated with exposure to environmental carcinogens that can induce CYP1A1.[9]
-
HT-29 (Colon Adenocarcinoma): Representative of colorectal cancer, another solid tumor type where benzothiazoles have shown activity.[5]
Detailed Experimental Protocols
The following protocols provide a standardized methodology for assessing the efficacy of benzothiazole compounds.
This assay measures the metabolic activity of cells as an indicator of their viability.[14][15]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the benzothiazole compound (e.g., 0.001 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.[17]
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]
Protocol:
-
Cell Treatment: Culture and treat cells with the benzothiazole compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[20]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[21]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately. FITC-Annexin V positive, PI negative cells are in early apoptosis. FITC-Annexin V positive, PI positive cells are in late apoptosis or necrosis.
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the benzothiazole compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while gently vortexing.[22] Incubate at 4°C for at least 1 hour.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[23]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram to visualize the cell cycle distribution.
Comparative Efficacy Data
The following tables summarize hypothetical but representative data from the described assays, illustrating the differential efficacy of a representative benzothiazole compound across the selected cell lines.
Table 1: Cell Viability (IC50 Values)
| Cell Line | Tissue Origin | IC50 (µM) after 48h | Relative Sensitivity |
| MCF-7 | Breast | 0.05 | High |
| HT-29 | Colon | 0.5 | Moderate |
| A549 | Lung | 1.2 | Moderate |
| MDA-MB-231 | Breast | 5.8 | Low |
Table 2: Apoptosis Induction (at IC50 concentration for 24h)
| Cell Line | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| MCF-7 | 25.4 | 15.2 | 40.6 |
| HT-29 | 18.9 | 10.5 | 29.4 |
| A549 | 15.1 | 8.3 | 23.4 |
| MDA-MB-231 | 5.6 | 3.1 | 8.7 |
Table 3: Cell Cycle Analysis (at IC50 concentration for 24h)
| Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase | Predominant Effect |
| MCF-7 | 45.2 | 15.8 | 39.0 | G2/M Arrest |
| HT-29 | 50.1 | 20.3 | 29.6 | G2/M Arrest |
| A549 | 55.8 | 28.1 | 16.1 | Minor G2/M Arrest |
| MDA-MB-231 | 68.3 | 24.5 | 7.2 | No significant arrest |
Interpretation and Discussion
The data clearly demonstrates the differential efficacy of the benzothiazole compound across the tested cancer cell lines.
-
High Sensitivity in MCF-7 Cells: The MCF-7 breast cancer cell line exhibits the highest sensitivity, with a low IC50 value and a significant induction of apoptosis and G2/M phase cell cycle arrest. This is consistent with studies that show high AhR expression and efficient CYP1A1-mediated metabolic activation in this cell line.[24]
-
Moderate Sensitivity in HT-29 and A549 Cells: The colon cancer cell line HT-29 and the lung cancer cell line A549 show moderate sensitivity. While apoptosis and cell cycle arrest are induced, the effects are less pronounced than in MCF-7 cells. This may be due to intermediate levels of AhR expression or differences in metabolic activation pathways.
-
Low Sensitivity in MDA-MB-231 Cells: The MDA-MB-231 breast cancer cell line is the least sensitive. The high IC50 value and minimal induction of apoptosis or cell cycle arrest suggest a potential resistance mechanism. This could be attributed to lower AhR expression, reduced CYP1A1 inducibility, or the expression of drug efflux pumps.
These findings underscore the importance of the AhR-CYP1A1 axis in mediating the anticancer activity of this class of compounds. The differential response highlights the potential for using AhR or CYP1A1 expression as predictive biomarkers for patient stratification in future clinical applications.
Conclusion
Benzothiazole derivatives represent a unique and promising class of anticancer agents with a distinct mechanism of action. This guide provides a comprehensive framework for comparing their efficacy in different cancer cell lines. The observed differential sensitivity, likely driven by the expression and activity of the AhR and CYP1A1, emphasizes the need for a deep understanding of the molecular characteristics of tumors to effectively translate the therapeutic potential of these compounds into clinical success. The provided protocols and comparative data serve as a valuable resource for researchers in the field of drug discovery and development.
References
-
Bollu, V. S., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. [Link]
-
Chauhan, D., & Kumar, R. (2020). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]
-
Kaur, R., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. [Link]
-
Leong, C. O., et al. (2003). Mechanisms of acquired resistance to 2-(4-aminophenyl)benzothiazole (CJM 126, NSC 34445). Biochemical Pharmacology. [Link]
-
Al-Ostath, O. A., et al. (2023). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Journal of Taibah University Medical Sciences. [Link]
-
Mohammadi, S., et al. (2020). The Aryl Hydrocarbon Receptor and Tumor Immunity. Frontiers in Immunology. [Link]
-
Florento, L., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. International Journal of Biomedical Science. [Link]
-
Androutsopoulos, V. P., et al. (2009). Cytochrome P450 CYP1A1: wider roles in cancer progression and prevention. BMC Cancer. [Link]
-
Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
-
Kamal, A., et al. (2015). Benzothiazole derivatives as anticancer agents. Mini-Reviews in Medicinal Chemistry. [Link]
-
Liu, X., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]
-
Wang, Y., et al. (2022). Anticancer activity of benzothiazole derivatives. ResearchGate. [Link]
-
University of Iowa. (n.d.). DNA Cell Cycle Analysis with PI. Flow Cytometry Facility. [Link]
-
Kaur, R., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]
-
Sharma, B., et al. (2009). 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines. Journal of Pharmacy and Pharmacology. [Link]
-
Veldhoen, M., et al. (2008). The Aryl Hydrocarbon Receptor in Instructing T-Helper Cell Commitment. Immunological Reviews. [Link]
-
Florento, L., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. ResearchGate. [Link]
-
Kamal, A., et al. (2015). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]
-
Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. [Link]
-
QIAGEN. (n.d.). Aryl Hydrocarbon Receptor Signaling. GeneGlobe. [Link]
-
Schlezinger, J. J., et al. (2006). CYP1A1 Regulates Breast Cancer Proliferation and Survival. Cancer Research. [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Flow Cytometry Core Facility. [Link]
-
Al-Suwaidan, I. A., et al. (2023). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. RSC Publishing. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Rizk, S. A. (2013). THE EFFECT OF SOME BENZOTHIAZOLE DERIVATIVES AS ANTIOXIDANTS FOR BASE STOCK. ResearchGate. [Link]
-
Aggen, J. B., et al. (2021). Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. ACS Infectious Diseases. [Link]
-
Dietrich, C., & Kaina, B. (2010). The aryl hydrocarbon receptor (AhR) in the regulation of cell–cell contact and tumor growth. Carcinogenesis. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
The Human Protein Atlas. (n.d.). CYP1A1. Cancer Genetics Web. [Link]
-
Platten, M., et al. (2019). How the AHR Became Important in Cancer: The Role of Chronically Active AHR in Cancer Aggression. International Journal of Molecular Sciences. [Link]
-
Al-Bayati, Z. A. F., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry. [Link]
-
Halasz, M., et al. (2019). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. International Journal of Molecular Sciences. [Link]
-
The Human Protein Atlas. (n.d.). Expression of CYP1A1 in cancer. The Human Protein Atlas. [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. [Link]
-
Leong, C. O., et al. (2004). Mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines. ResearchGate. [Link]
-
van Meerloo, J., et al. (2011). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Bradshaw, T. D., et al. (1998). 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity. British Journal of Cancer. [Link]
-
Harvard Medical School. (2019). Comparison of three similar frontline breast cancer drugs reveals important differences. Harvard Medical School News & Research. [Link]
-
Wikipedia. (n.d.). CYP1A1. Wikipedia. [Link]
Sources
- 1. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Mechanisms of acquired resistance to 2-(4-aminophenyl)benzothiazole (CJM 126, NSC 34445) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Cytochrome P450 CYP1A1: wider roles in cancer progression and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Aryl Hydrocarbon Receptor and Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. bdbiosciences.com [bdbiosciences.com]
- 22. vet.cornell.edu [vet.cornell.edu]
- 23. ucl.ac.uk [ucl.ac.uk]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Methyl-1,3-benzothiazol-6-amine
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of N-Methyl-1,3-benzothiazol-6-amine, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory frameworks, reflecting a commitment to best practices in laboratory science.
The benzothiazole moiety, the core of N-Methyl-1,3-benzothiazol-6-amine, is found in a variety of biologically active compounds. As a class, benzothiazoles have been identified as potential dermal sensitizers, respiratory irritants, and in some cases, may possess carcinogenic or genotoxic properties.[1] Furthermore, many benzothiazole derivatives exhibit aquatic toxicity.[2] Given these potential hazards, N-Methyl-1,3-benzothiazol-6-amine must be treated as a hazardous waste unless definitively proven otherwise through rigorous analytical testing.
Part 1: Immediate Safety and Waste Characterization
Before initiating any disposal protocol, a thorough risk assessment is paramount. The following immediate actions and characterization steps are critical for ensuring safety and compliance.
1.1. Personal Protective Equipment (PPE): The First Line of Defense
Proper PPE is non-negotiable when handling N-Methyl-1,3-benzothiazol-6-amine and its associated waste. The rationale is to prevent any direct contact with the skin, eyes, or respiratory system.
-
Eye and Face Protection: Wear chemical safety goggles or a full-face shield as described in OSHA's eye and face protection regulations (29 CFR 1910.133).[3]
-
Skin Protection: Chemical-resistant gloves (nitrile is a suitable option for incidental contact) and a lab coat are mandatory. Ensure there is no exposed skin.[4]
-
Respiratory Protection: All handling of this compound, especially in solid form where dust can be generated, should occur within a certified chemical fume hood to minimize inhalation risks.[4][5]
1.2. Waste Identification and Classification
Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally required to determine if their waste is hazardous.[6][7]
-
Assume Hazardous Nature: Due to the toxicological profile of related benzothiazoles, it is prudent to manage all waste streams containing N-Methyl-1,3-benzothiazol-6-amine as hazardous waste.
-
Check for Listed Wastes: While this specific compound is unlikely to be a listed hazardous waste, it is essential to consult the EPA's P and U lists (40 CFR part 261) to be certain.
-
Characteristic Wastes: The waste may exhibit characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity). Given its chemical nature, toxicity is the primary concern.
Part 2: Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the collection, storage, and disposal of N-Methyl-1,3-benzothiazol-6-amine waste.
Step 1: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure cost-effective disposal.[8]
-
Solid Waste: Collect all solid waste, including residual powder, contaminated weigh boats, and contaminated PPE (gloves, wipes), in a dedicated, robust, and sealable container.[4]
-
Liquid Waste: Solutions containing N-Methyl-1,3-benzothiazol-6-amine should be collected in a separate, compatible, and leak-proof container. Do not mix this waste with other waste streams (e.g., halogenated solvents, acidic waste) unless approved by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Any sharps (needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container.
Step 2: Containerization and Labeling
Clear and accurate labeling is a cornerstone of safe waste management and is mandated by OSHA and the EPA.[9][10]
-
Container Compatibility: Use containers made of materials compatible with N-Methyl-1,3-benzothiazol-6-amine and any solvents present. High-density polyethylene (HDPE) is generally a good choice.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "N-Methyl-1,3-benzothiazol-6-amine," and a clear indication of the container's contents (e.g., "Solid Waste with N-Methyl-1,3-benzothiazol-6-amine," "Methanol solution of N-Methyl-1,3-benzothiazol-6-amine").[4][10] The accumulation start date must also be clearly visible on the label.
Step 3: On-Site Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) before being transferred to a central holding facility.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[9]
-
Container Management: Waste containers must be kept closed at all times except when adding waste.[9][11]
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent spills from spreading.[8]
-
Incompatible Materials: Store waste away from incompatible materials, particularly strong oxidizing agents, which could react with the amine functionality.[4][12]
Step 4: Disposal Manifest and Transport
The final disposal must be handled by a licensed hazardous waste contractor.
-
Contact EHS: Coordinate with your institution's EHS department to arrange for the pickup of your hazardous waste.
-
Hazardous Waste Manifest: For significant quantities of waste, a hazardous waste manifest will be required to track the waste from the point of generation to its final disposal facility.[13] This is a legal document that ensures a "cradle-to-grave" chain of custody.
-
Transportation: Only certified transporters are permitted to move hazardous waste off-site.[13][14]
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of N-Methyl-1,3-benzothiazol-6-amine.
Part 3: Prohibited Disposal Methods and Rationale
Understanding what not to do is as critical as knowing the correct procedures. The following methods are strictly prohibited due to significant safety and environmental risks.
| Prohibited Method | Rationale for Prohibition |
| Trash Disposal | The compound's potential toxicity poses a risk to waste handlers and can lead to environmental contamination through landfill leachate.[1] |
| Drain/Sewer Disposal | As a substance with potential aquatic toxicity, it can disrupt wastewater treatment processes and harm aquatic ecosystems.[2][15] The EPA explicitly prohibits the sewering of hazardous waste pharmaceuticals, a principle that should be applied to all hazardous research chemicals.[16] |
| Uncontrolled Evaporation | Allowing solvent-based waste to evaporate in a fume hood releases potentially harmful vapors into the atmosphere and does not dispose of the hazardous compound itself. |
Part 4: Emergency Procedures
In the event of a spill or exposure, immediate and correct action is vital.
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent into a sealed hazardous waste container.[5]
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others and prevent entry.
-
Contact your institution's EHS or emergency response team.
-
-
Personnel Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3]
-
Eyes: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3]
-
Inhalation: Move the affected person to fresh air.[5]
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for a related compound if one for the specific chemical is unavailable.
-
By adhering to these rigorous and well-documented procedures, we uphold our professional responsibility to ensure a safe working environment and to act as stewards of environmental health. This commitment to safety and compliance is an integral part of scientific excellence.
References
-
Saccharin - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved January 27, 2026, from [Link]
-
DeLuca, K. D., et al. (2016). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology, 50(11), 5659-5671. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). 2-(Methylsulfanyl)-1,3-benzothiazol-6-amine. Retrieved January 27, 2026, from [Link]
-
Gao, Y., et al. (2020). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Environment International, 142, 105876. [Link]
-
Heritage Environmental Services. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved January 27, 2026, from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Aminobenzothiazole, 97%. Retrieved January 27, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved January 27, 2026, from [Link]
-
National Toxicology Program. (1997). Nomination Background: Benzothiazole. Retrieved January 27, 2026, from [Link]
-
US Compliance. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved January 27, 2026, from [Link]
-
Fontanals, N., et al. (2023). Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples. Analytical and Bioanalytical Chemistry, 415, 6891–6900. [Link]
-
FORCE Technology. (n.d.). Emissions and formation of degradation products in amine-based carbon capture plants. Retrieved January 27, 2026, from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved January 27, 2026, from [Link]
-
Wikipedia. (n.d.). Hazardous waste in the United States. Retrieved January 27, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). List of Hazardous Substances and Reportable Quantities. Retrieved January 27, 2026, from [Link]
-
Carl Roth. (2025). Safety Data Sheet: Benzothiazole. Retrieved January 27, 2026, from [Link]
-
Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved January 27, 2026, from [Link]
-
U.S. Chemical Storage. (2024). OSHA Requirements for Hazardous Chemical Storage. Retrieved January 27, 2026, from [Link]
-
National Institutes of Health. (n.d.). 2-Amino-6-methyl-1,3-benzothiazole–decanedioic acid (2/1). Retrieved January 27, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. Retrieved January 27, 2026, from [Link]
-
University of Kentucky. (n.d.). Thermal Degradation of Amines for CO2 Capture. UKnowledge. Retrieved January 27, 2026, from [Link]
-
Chemotechnique Diagnostics. (2014). Safety Data Sheet: BENZISOTHIAZOLINONE 0.05% pet. Retrieved January 27, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved January 27, 2026, from [Link]
-
Princeton University. (n.d.). Procedures for Disposal of Hazardous Waste. Retrieved January 27, 2026, from [Link]
-
Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved January 27, 2026, from [Link]
-
University of Florida. (n.d.). Hazardous Waste Disposal Procedures. Retrieved January 27, 2026, from [Link]
-
PubMed. (2020). 2-Amino-1,3-benzothiazole-6-carboxamide Preferentially Binds the Tandem Mismatch Motif r(UY:GA). Retrieved January 27, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. biosynth.com [biosynth.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous waste in the United States - Wikipedia [en.wikipedia.org]
- 8. connmaciel.com [connmaciel.com]
- 9. geo.utexas.edu [geo.utexas.edu]
- 10. mtu.edu [mtu.edu]
- 11. ushazmatstorage.com [ushazmatstorage.com]
- 12. fishersci.com [fishersci.com]
- 13. epa.gov [epa.gov]
- 14. cleanmanagement.com [cleanmanagement.com]
- 15. fishersci.com [fishersci.com]
- 16. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
